molecular formula C21H16N2OS B4399868 2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide

2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide

Cat. No. B4399868
M. Wt: 344.4 g/mol
InChI Key: CRULGHDNCSSEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide, also known as CTMP, is a synthetic compound that acts as a potent inhibitor of the enzyme protein kinase B (PKB/Akt). CTMP has gained significant attention in the scientific community due to its potential applications in cancer research and other diseases where PKB/Akt signaling is dysregulated.

Mechanism of Action

2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide acts as a competitive inhibitor of PKB/Akt by binding to the enzyme's active site. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of cell survival and proliferation pathways. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting PKB/Akt activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in various preclinical studies. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. Additionally, this compound has been studied for its potential applications in other diseases such as diabetes, cardiovascular diseases, and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide in lab experiments is its high potency and selectivity for PKB/Akt inhibition. This makes it a valuable tool for studying PKB/Akt signaling pathways in cancer and other diseases. Additionally, this compound has been shown to have low toxicity in preclinical studies, making it a safe compound to use in lab experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to deliver the compound to cells in vitro and in vivo. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for 2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide research. One area of interest is the development of more potent and selective this compound analogs that can overcome the limitations of the current compound. Additionally, this compound can be used in combination with other cancer therapies to enhance their effectiveness. Finally, this compound can be studied for its potential applications in other diseases such as diabetes, cardiovascular diseases, and neurological disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that acts as a potent inhibitor of the enzyme PKB/Akt. This compound has gained significant attention in the scientific community due to its potential applications in cancer research and other diseases where PKB/Akt signaling is dysregulated. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for this compound research, including the development of more potent and selective analogs and the study of its potential applications in other diseases.

Scientific Research Applications

2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide has been extensively studied for its potential applications in cancer research. PKB/Akt is a key signaling pathway that regulates cell survival, proliferation, and metabolism. Dysregulation of this pathway is commonly observed in various types of cancer, making it an attractive target for cancer therapy. This compound has been shown to inhibit PKB/Akt activity in cancer cells, leading to cell death and tumor regression. Additionally, this compound has been studied for its potential applications in other diseases such as diabetes, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-23(17-10-3-2-4-11-17)21(24)18-12-6-8-14-20(18)25-19-13-7-5-9-16(19)15-22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRULGHDNCSSEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.